molecular formula C15H15NO B14261141 1-(4-Ethylphenyl)-2-(4-pyridyl)ethanone CAS No. 224040-74-8

1-(4-Ethylphenyl)-2-(4-pyridyl)ethanone

Cat. No.: B14261141
CAS No.: 224040-74-8
M. Wt: 225.28 g/mol
InChI Key: QFBMOGOXFITTIA-UHFFFAOYSA-N
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Description

1-(4-Ethylphenyl)-2-(4-pyridyl)ethanone is an organic compound that features a unique structure combining an ethyl-substituted phenyl group and a pyridyl group

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 1-(4-Ethylphenyl)-2-(4-pyridyl)ethanone typically involves the reaction of 4-ethylbenzaldehyde with 4-pyridylacetonitrile under basic conditions. The reaction proceeds through a nucleophilic addition-elimination mechanism, followed by hydrolysis to yield the desired product. Common reagents used in this synthesis include sodium hydroxide and ethanol as a solvent.

Industrial Production Methods: On an industrial scale, the production of this compound may involve continuous flow reactors to optimize reaction conditions and improve yield. Catalysts and optimized temperature and pressure conditions are employed to ensure efficient production.

Chemical Reactions Analysis

Types of Reactions: 1-(4-Ethylphenyl)-2-(4-pyridyl)ethanone undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding carboxylic acids or ketones.

    Reduction: Reduction reactions can convert the ketone group to an alcohol.

    Substitution: The aromatic rings can undergo electrophilic substitution reactions, such as nitration or halogenation.

Common Reagents and Conditions:

    Oxidation: Reagents like potassium permanganate or chromium trioxide in acidic conditions.

    Reduction: Reagents such as sodium borohydride or lithium aluminum hydride.

    Substitution: Conditions vary depending on the substituent, but common reagents include nitric acid for nitration and halogens for halogenation.

Major Products:

    Oxidation: Carboxylic acids or ketones.

    Reduction: Alcohols.

    Substitution: Nitro or halogenated derivatives.

Scientific Research Applications

1-(4-Ethylphenyl)-2-(4-pyridyl)ethanone has diverse applications in scientific research:

    Chemistry: Used as a building block in organic synthesis and as a ligand in coordination chemistry.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored for its potential use in drug development due to its unique structural features.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism by which 1-(4-Ethylphenyl)-2-(4-pyridyl)ethanone exerts its effects involves interactions with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity and influencing various biochemical pathways. The exact molecular targets and pathways depend on the specific application and context of use.

Comparison with Similar Compounds

1-(4-Ethylphenyl)-2-(4-pyridyl)ethanone can be compared with other similar compounds, such as:

    1-(4-Methylphenyl)-2-(4-pyridyl)ethanone: Similar structure but with a methyl group instead of an ethyl group.

    1-(4-Chlorophenyl)-2-(4-pyridyl)ethanone: Contains a chlorine substituent on the phenyl ring.

    1-(4-Nitrophenyl)-2-(4-pyridyl)ethanone: Features a nitro group on the phenyl ring.

These compounds share structural similarities but differ in their substituents, leading to variations in their chemical properties and applications

Properties

CAS No.

224040-74-8

Molecular Formula

C15H15NO

Molecular Weight

225.28 g/mol

IUPAC Name

1-(4-ethylphenyl)-2-pyridin-4-ylethanone

InChI

InChI=1S/C15H15NO/c1-2-12-3-5-14(6-4-12)15(17)11-13-7-9-16-10-8-13/h3-10H,2,11H2,1H3

InChI Key

QFBMOGOXFITTIA-UHFFFAOYSA-N

Canonical SMILES

CCC1=CC=C(C=C1)C(=O)CC2=CC=NC=C2

Origin of Product

United States

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